Dehydronifedipine: A Comprehensive Technical Guide to the Primary Metabolite of Nifedipine
Dehydronifedipine: A Comprehensive Technical Guide to the Primary Metabolite of Nifedipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its extensive first-pass metabolism. The primary product of this biotransformation is dehydronifedipine, an inactive pyridine (B92270) derivative. A thorough understanding of the formation, pharmacokinetics, and analytical determination of dehydronifedipine is paramount for researchers and professionals involved in drug development and clinical pharmacology. This technical guide provides an in-depth overview of the core aspects of dehydronifedipine as the principal metabolite of nifedipine, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.
Nifedipine Metabolism and the Role of Cytochrome P450
The oxidative conversion of nifedipine to dehydronifedipine is the principal metabolic pathway, accounting for the majority of nifedipine's clearance from the body. This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[1] Genetic polymorphisms in the CYP3A4 gene, as well as the co-administration of CYP3A4 inducers or inhibitors, can significantly alter the rate of nifedipine metabolism, leading to inter-individual variability in drug response and the potential for drug-drug interactions. The cytochrome P450 3A5 (CYP3A5) isozyme also contributes to nifedipine metabolism, although it is generally less active than CYP3A4.[2] Studies have shown that CYP3A4 is 5- to 20-fold more efficient at metabolizing nifedipine than CYP3A5 in recombinant enzyme systems.[3]
Pharmacokinetics of Nifedipine and Dehydronifedipine
Following oral administration, nifedipine is rapidly and almost completely absorbed from the gastrointestinal tract.[4] However, due to significant presystemic metabolism in the gut wall and liver, its oral bioavailability is reduced to approximately 43-77%.[1][4] The pharmacokinetic parameters of nifedipine can vary among individuals, influenced by factors such as genetics, liver function, and co-administered drugs.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for nifedipine in healthy adult volunteers following a single oral dose. Data for dehydronifedipine is less consistently reported in the literature, but its formation is directly linked to the metabolism of the parent drug.
| Parameter | Nifedipine (10 mg oral dose) | Dehydronifedipine | Reference |
| Cmax (ng/mL) | 154 ± 49 | Data not consistently reported | [5] |
| Tmax (h) | 0.5 - 1.0 | Typically observed to coincide with nifedipine decline | [4] |
| AUC (ng·h/mL) | 154 (range 54-306) | Data not consistently reported | [5] |
| t1/2 (h) | 1.52 | Data not consistently reported | [1] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.
Enzymatic Kinetics of Nifedipine Oxidation
The conversion of nifedipine to dehydronifedipine by CYP3A4 follows Michaelis-Menten kinetics. The determination of the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is crucial for predicting the metabolic rate and potential for drug interactions. While specific values can vary between studies and experimental conditions (e.g., human liver microsomes vs. recombinant enzymes), the following provides an indication of the enzymatic affinity and turnover rate.
| Parameter | Value | Enzyme Source | Reference |
| Km (µM) | ~2.5 - 10 | Human Liver Microsomes / Recombinant CYP3A4 | [6] |
| Vmax (nmol/min/mg protein) | Varies significantly depending on enzyme source and individual variability | Human Liver Microsomes | |
| Ki for Ketoconazole (µM) | 2.4 ± 1.0 | Recombinant CYP3A4 | [6] |
Note: Km represents the substrate concentration at half the maximum velocity of the reaction, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. Ki is the inhibition constant for ketoconazole, a potent CYP3A4 inhibitor.
Experimental Protocols
In Vitro Metabolism of Nifedipine using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of nifedipine to dehydronifedipine in a controlled in vitro setting.
Materials:
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Human Liver Microsomes (HLMs)
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Nifedipine
-
Dehydronifedipine standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
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Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
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Preparation of Incubation Mixture:
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Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), and the nifedipine solution.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate quenching solvent. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the amount of dehydronifedipine formed.
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LC-MS/MS Analysis of Nifedipine and Dehydronifedipine in Human Plasma
This protocol provides a detailed method for the simultaneous quantification of nifedipine and its primary metabolite, dehydronifedipine, in human plasma samples.
Materials:
-
Human plasma samples
-
Nifedipine and dehydronifedipine analytical standards
-
Internal standard (IS), e.g., nitrendipine
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane, or methyl tert-butyl ether)
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Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system with a C18 reversed-phase column
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.[7]
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate-dichloromethane, 8:2 v/v).[7]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample (e.g., at 4000 x g for 10 minutes at 4°C) to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject an aliquot of the reconstituted sample onto a C18 analytical column.
-
Use an isocratic or gradient mobile phase, for example, a mixture of methanol and 5mM aqueous ammonium (B1175870) formate (B1220265) with 0.1% formic acid, to achieve chromatographic separation of nifedipine, dehydronifedipine, and the internal standard.[7]
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform detection using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nifedipine | 347.2 | 315.1 |
| Dehydronifedipine | 345.1 | 313.1 |
| Nitrendipine (IS) | 361.1 | 329.1 |
Note: The specific m/z transitions may vary slightly depending on the instrument and tuning parameters.
Visualizations
Metabolic Pathway of Nifedipine
Caption: Metabolic conversion of nifedipine to dehydronifedipine.
Experimental Workflow for In Vitro Nifedipine Metabolism
Caption: Workflow for in vitro nifedipine metabolism analysis.
Conclusion
Dehydronifedipine is the central player in the metabolic fate of nifedipine. A comprehensive understanding of its formation via CYP3A4, its pharmacokinetic relationship with the parent drug, and the analytical methods for its quantification is essential for the effective development and clinical application of nifedipine. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling further investigation into the nuances of nifedipine metabolism and its clinical implications.
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of oral nifedipine--a population study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
